2-(3-Methoxyphenyl)-2-methylpropanal
Description
2-(3-Methoxyphenyl)-2-methylpropanal is an aldehyde derivative featuring a methoxy-substituted phenyl group at the meta position and a methyl branch adjacent to the aldehyde functional group. The methoxy group (-OCH₃) at the 3-position of the phenyl ring is electron-donating, which may influence the compound’s reactivity in nucleophilic addition reactions or its electronic interactions in biological systems . Aldehydes of this type are often intermediates in organic synthesis, particularly in pharmaceuticals or fragrances, where substituent positioning and functional groups dictate reactivity and application .
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-2-methylpropanal |
InChI |
InChI=1S/C11H14O2/c1-11(2,8-12)9-5-4-6-10(7-9)13-3/h4-8H,1-3H3 |
InChI Key |
YFGLPRMVDQOTSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=O)C1=CC(=CC=C1)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position of the methoxy group on the phenyl ring significantly alters chemical behavior:
- 2-(4-Bromophenyl)-2-methylpropanal (CAS 32454-16-3): Features a bromine atom at the para position. This compound has documented synthetic routes, suggesting utility in cross-coupling reactions .
- 2-(2-Methoxyphenyl)-2-methylpropanoic acid (CAS 468064-83-7): The ortho-methoxy substituent introduces steric hindrance near the carboxylic acid group, affecting solubility and intermolecular interactions. Unlike aldehydes, the carboxylic acid functional group enhances hydrogen bonding, influencing crystallization and stability .
Functional Group Variations
Aldehydes vs. Acids vs. Oximes
- Aldehydes: 2-(3-Methoxyphenyl)-2-methylpropanal’s aldehyde group is highly reactive, enabling condensation or oxidation reactions. In contrast, 2-(2-Methoxyphenyl)-2-methylpropanoic acid () is less reactive but more stable, ideal for salt formation or esterification.
- Such derivatives are often explored for antimicrobial or metal-binding applications .
Cyclohexanone and Piperazine Derivatives
- Methoxisopropamine (): A cyclohexanone derivative with a 3-methoxyphenyl substituent and isopropylamino group. This structural complexity enhances binding affinity to neurological targets, highlighting how ring systems beyond phenyl can diversify bioactivity.
- Letermovir (): Contains a 3-methoxyphenylpiperazine moiety. The methoxy group here likely modulates pharmacokinetics, such as blood-brain barrier penetration, compared to simpler aldehydes.
Data Tables
Table 1. Structural and Functional Comparison
Preparation Methods
Reaction Mechanism and Conditions
In a typical procedure, 3-methoxybenzaldehyde reacts with methyl propionate in the presence of a strong base such as sodium hydroxide or potassium tert-butoxide. The condensation proceeds via enolate formation, leading to the intermediate (E)-3-(3-methoxyphenyl)-2-methylpropenal. Subsequent hydrogenation using palladium on carbon (Pd/C) under mild hydrogen pressure (3–6 bar) selectively reduces the double bond without over-reducing the aldehyde group.
Critical Parameters :
Limitations and Side Reactions
Competitive self-condensation of methyl propionate and retro-aldol decomposition of the intermediate are observed under highly basic conditions. Optimizing the base concentration (0.5–1.0 M) and employing phase-transfer catalysts like tetrabutylammonium bromide mitigate these issues.
Vilsmeier-Haack Reaction and Hydrogenation
The Vilsmeier-Haack formylation, followed by hydrogenation, offers a high-yielding route to this compound. This method is particularly advantageous for avoiding aldol-related side reactions.
Stepwise Synthesis
-
Vilsmeier Formylation :
-
Hydrogenation :
Table 1: Optimization of Vilsmeier-Hydrogenation Parameters
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| POCl₃/DMF Ratio | 1:1.8 | 97 |
| Hydrogenation Temp | 90–95°C | 95.6 |
| Catalyst Loading | 5% Pd/C | 95.6 |
Chemoselectivity Challenges
The aldehyde group’s susceptibility to over-reduction to a primary alcohol necessitates careful catalyst selection. Triethylamine acts as a proton scavenger, stabilizing the aldehyde during hydrogenation.
Reduction of Esters via DIBALH
Direct reduction of methyl 3-(3-methoxyphenyl)-2-methylpropanoate using DIBALH provides a low-temperature alternative for aldehyde synthesis.
Procedure and Yield
-
Substrate Preparation : Esterification of 3-(3-methoxyphenyl)-2-methylpropanoic acid with methanol and H₂SO₄ yields the methyl ester (98% conversion).
-
Reduction : Treatment with DIBALH at -78°C in anhydrous dichloromethane selectively reduces the ester to the aldehyde, achieving 98% yield.
Advantages :
-
Avoids high-pressure hydrogenation equipment.
-
Excellent functional group tolerance for substrates with acid-sensitive groups.
Comparative Analysis and Optimization Strategies
Table 2: Method Comparison for this compound Synthesis
| Method | Yield (%) | Temperature Range | Catalytic System | Scalability |
|---|---|---|---|---|
| Claisen-Schmidt | 85–90 | 30–40°C | NaOH/Pd/C | High |
| Vilsmeier-Hydrogenation | 95.6 | 20–95°C | POCl₃-DMF/Pd/C | Moderate |
| DIBALH Reduction | 98 | -78°C | DIBALH | Low |
Optimization Insights :
-
The Vilsmeier-hydrogenation route offers the highest yield but requires handling corrosive POCl₃.
-
DIBALH reduction is optimal for small-scale, high-purity synthesis but incurs higher reagent costs.
-
Claisen-Schmidt remains the most scalable for industrial applications despite moderate yields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
